molecular formula C13H18N2O4 B1523524 Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate CAS No. 1260890-57-0

Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate

Cat. No.: B1523524
CAS No.: 1260890-57-0
M. Wt: 266.29 g/mol
InChI Key: SOPYPRNAFIAJII-UHFFFAOYSA-N
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Description

“Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate” is an organic compound that is used as an intermediate in the synthesis of other compounds . It is also a by-product of the preparation of esaconazole .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was reported to be 95%, and the molecular weight is 242 . The synthesis involved the use of ether and methanol in a 9:1 ratio .


Molecular Structure Analysis

The molecular formula of this compound is C13H18N2O4 . The crystal structure of this compound has been studied and reported . The compound crystallizes in the monoclinic system with space group P21/n .


Chemical Reactions Analysis

The compound is used as an intermediate in the synthesis of other compounds, such as Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl .


Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 440.1±45.0 °C, and its density is predicted to be 1.168±0.06 g/cm3 . The compound is stored in a freezer, under -20°C .

Scientific Research Applications

1. Chemical Synthesis and Reactivity Studies

Research has explored the synthesis and transformations of related chemical structures, delving into their reactivity and potential applications in creating complex molecular frameworks. For example, Baš et al. (2001) discussed the synthesis of Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, highlighting its potential in creating diverse molecular structures through various acid-catalyzed reactions with a range of nucleophiles, leading to substituted methyl (Z)-2-((tert-butoxycarbonyl)-amino)amino)propenoates. This study reflects the versatile nature of compounds with tert-butoxycarbonyl functional groups in synthesizing heterocyclic compounds, potentially relevant to the compound (Baš, Rečnik, Svete, Golic-Grdadolnik, & Stanovnik, 2001).

2. Coordination Chemistry and Catalysis

Certain pyridyl and pyrazolyl structures have been utilized as ligands in coordination chemistry, offering unique electronic and steric properties that can facilitate various chemical transformations. Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine. These ligands show promise in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions, illustrating the potential utility of pyridinyl compounds in coordination chemistry (Halcrow, 2005).

3. Polymerization and Material Science

Tert-butoxycarbonyl functional groups are instrumental in the synthesis of polymers with specific properties. Gao, Sanda, and Masuda (2003) studied the synthesis and polymerization of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine derivatives. The polymers formed exhibited unique conformational properties and specific rotations, indicating their potential in creating materials with predetermined optical activities (Gao, Sanda, & Masuda, 2003).

4. Catalysis and Ligand Synthesis

The synthesis of aminopyridine derivatives and their subsequent utilization in forming group 10 metal complexes has been explored. Deeken et al. (2006) synthesized compounds like tert-butyl(4-methyl-pyridin-2-yl)amine and explored their application as catalysts in cross-coupling reactions and polymerization processes. These studies emphasize the significance of pyridinyl structures in catalysis and ligand synthesis (Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, & Kempe, 2006).

Mechanism of Action

Properties

IUPAC Name

methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-7-9(5-6-14-10)8-11(16)18-4/h5-7H,8H2,1-4H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPYPRNAFIAJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693591
Record name Methyl {2-[(tert-butoxycarbonyl)amino]pyridin-4-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260890-57-0
Record name Methyl {2-[(tert-butoxycarbonyl)amino]pyridin-4-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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